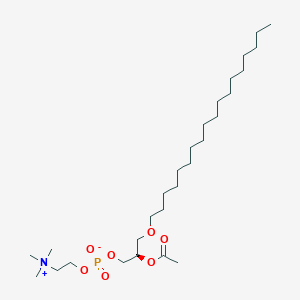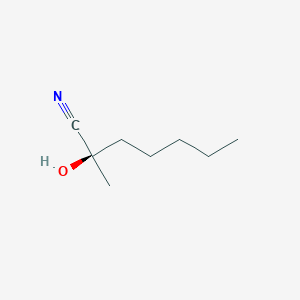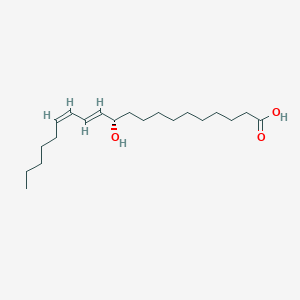
C18-Paf-acether
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Platelet-activating factor C-18 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of phospholipids. In biology, it is used to investigate the role of phospholipids in cellular processes such as inflammation and immune response . In medicine, platelet-activating factor C-18 is studied for its potential therapeutic applications in conditions such as necrotizing enterocolitis, inflammation, asthma, and allergy . In industry, it is used in the development of lipid-based drug delivery systems .
Wirkmechanismus
Target of Action
C18-Paf-acether, also known as C18-PAF or Platelet activating factor-acether, is a potent phospholipid activator and mediator of many leukocyte functions . Its primary targets include platelets , endothelial cells , neutrophils , monocytes , and macrophages . These cells are especially involved in host defense .
Mode of Action
This compound interacts with its targets to mediate a variety of biological functions. It plays a crucial role in platelet aggregation and degranulation , inflammation , and anaphylaxis . It is also involved in changes to vascular permeability , the oxidative burst , chemotaxis of leukocytes , as well as augmentation of arachidonic acid metabolism in phagocytes .
Biochemical Pathways
This compound is synthesized in a two-step process :
- The intervention of a phospholipase A2 on membrane etherphospholipids results in the formation of the non-acetylated compound, 2-lyso Paf-Ether .
- Activation of a short-chain fatty-acid specific acyl transferase .
Pharmacokinetics
It is known that the compound is synthesized by various cells, especially those involved in host defense . It is continuously produced by these cells but in low quantities, and production is controlled by the activity of PAF acetylhydrolases . It is produced in larger quantities by inflammatory cells in response to specific stimuli .
Result of Action
This compound has a wide range of effects at the molecular and cellular levels. It is a potent neutrophil activator , inducer of vascular permeability in various organs, and constrictor of the coronary bed . It is capable of inducing major pathological changes in lung and heart functions, and of increasing skin vascular permeability .
Action Environment
The action of this compound can be influenced by various environmental factors. This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of specific stimuli in the environment .
Biochemische Analyse
Biochemical Properties
C18-Paf-acether interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in changes to vascular permeability, the oxidative burst, chemotaxis of leukocytes, as well as augmentation of arachidonic acid metabolism in phagocytes . It is continuously produced by cells involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by transmitting information between endothelial cells, leukocytes, and other cell types in both physiological and pathological conditions . It also increases renal blood flow and causes dose-dependent systemic hypotension .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It acts as the ligand of platelet-activating factor and PAF G protein-coupled receptor (PAFR), leading to a complex intracellular signaling . It also has renovasodilator properties and antihypertensive lipid properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Excess accumulation of this compound in CNS diseases exacerbates the inflammatory response and pathological consequences, while application of PAF inhibitors or PAFR antagonists by blocking this signaling pathway significantly reduces inflammation, protects cells, and improves the recovery of neural functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to cause dose-dependent systemic hypotension
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized in a two-step process involving the activity of phospholipase A2 and an acetyltransferase . It is also involved in the augmentation of arachidonic acid metabolism in phagocytes .
Subcellular Localization
It has been found that the nuclear localization of PAF receptor controls retinal neovascularization , suggesting that this compound may also have specific subcellular localizations that influence its activity.
Vorbereitungsmethoden
Platelet-aktivierender Faktor C-18 kann auf verschiedenen Wegen synthetisiert werden. Eine übliche Methode beinhaltet die Verwendung von 2-Propanol, 1-(Octadecyloxy)-3-(Triphenylmethoxy)-, (2S)- als Ausgangsmaterial . Die Synthese umfasst mehrere Schritte, darunter Reaktionen mit Pyridin, Chloroform, Salzsäure, Dioxan und Tetrahydrofuran unter verschiedenen Bedingungen . Industrielle Produktionsverfahren umfassen typischerweise die „Remodeling“- und „De-novo“-Pfade, die natürliche Prozesse sind, die bei Stimulation auftreten .
Chemische Reaktionsanalyse
Platelet-aktivierender Faktor C-18 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Pyridin, Chloroform, Salzsäure und Tetrahydrofuran . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel ergibt die Reaktion mit Pyridin und Chloroform bei Umgebungstemperatur ein Produkt mit einer Reinheit von 99% .
Wissenschaftliche Forschungsanwendungen
Platelet-aktivierender Faktor C-18 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Modellverbindung verwendet, um das Verhalten von Phospholipiden zu untersuchen. In der Biologie wird es verwendet, um die Rolle von Phospholipiden in zellulären Prozessen wie Entzündungen und Immunantwort zu untersuchen . In der Medizin wird Platelet-aktivierender Faktor C-18 auf seine möglichen therapeutischen Anwendungen bei Erkrankungen wie nekrotisierender Enterokolitis, Entzündungen, Asthma und Allergien untersucht . In der Industrie wird es bei der Entwicklung lipidbasierter Arzneimittelverabreichungssysteme eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von Platelet-aktivierenden Faktor C-18 beinhaltet seine Wechselwirkung mit spezifischen Rezeptoren auf der Zelloberfläche. Die Verbindung bindet an den Platelet-aktivierenden Faktor-Rezeptor, der ein G-Protein-gekoppelter Rezeptor ist . Diese Bindung aktiviert intrazelluläre Signalwege, die zu verschiedenen Zellreaktionen führen, wie z. B. der Freisetzung von Entzündungsmediatoren und der Aktivierung von Immunzellen . Die Remodeling- und De-novo-Pfade sind an der Synthese und Regulation von Platelet-aktivierenden Faktor C-18 beteiligt .
Analyse Chemischer Reaktionen
Platelet-activating factor C-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyridine, chloroform, hydrochloric acid, and tetrahydrofuran . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with pyridine and chloroform at ambient temperature yields a product with 99% purity .
Vergleich Mit ähnlichen Verbindungen
Platelet-aktivierender Faktor C-18 ähnelt anderen Platelet-aktivierenden Faktoren wie Platelet-aktivierenden Faktor C-16 und Lyso-PAF C-18. Platelet-aktivierender Faktor C-16 ist potenter bei der Induktion der Thrombozytenaggregation, aber weniger effektiv bei der Aktivierung von Makrophagen im Vergleich zu Platelet-aktivierenden Faktor C-18 . Lyso-PAF C-18 ist ein Zwischenprodukt bei der Synthese von Platelet-aktivierenden Faktor C-18 und hat ähnliche biologische Aktivitäten . Das einzigartige Merkmal von Platelet-aktivierenden Faktor C-18 ist sein Gleichgewicht zwischen Potenz und Aktivierung verschiedener Zelltypen, was ihn zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
[(2R)-2-acetyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCIEWBDUAPBJF-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995900 | |
| Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74389-69-8 | |
| Record name | 1-O-Octadecyl-platelet-activating factor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-0-octadecyl 2-0-acetyl sn-glycero-3-phosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C18-PAF | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9ZA6E5Q2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)





![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)






